molecular formula C16H13N B10839244 2-Methyl-7-phenylquinoline

2-Methyl-7-phenylquinoline

Cat. No.: B10839244
M. Wt: 219.28 g/mol
InChI Key: FGRQGIBMKYGMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenyl group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-phenylquinoline can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of an acid catalyst . Another method is the Pfitzinger reaction, where isatin reacts with acetophenone under basic conditions to form the quinoline derivative .

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 2-methyl-7-phenylquinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to intercalate into DNA strands also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-7-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-methyl-7-phenylquinoline

InChI

InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(11-16(14)17-12)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

FGRQGIBMKYGMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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